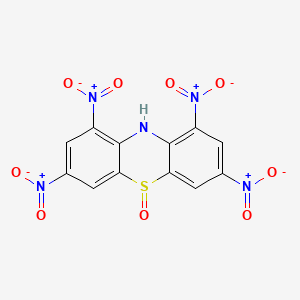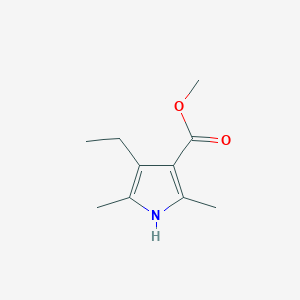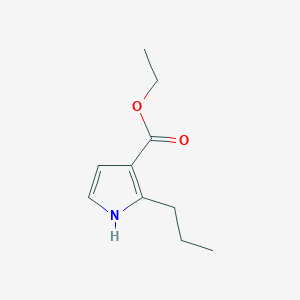![molecular formula C10H8N2O3S B3050651 [2,2'-Bipyridine]-5-sulfonic acid CAS No. 2767-24-0](/img/structure/B3050651.png)
[2,2'-Bipyridine]-5-sulfonic acid
Descripción general
Descripción
[2,2’-Bipyridine]-5-sulfonic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. The sulfonic acid group enhances its solubility in water and other polar solvents, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5-sulfonic acid typically involves the sulfonation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of [2,2’-Bipyridine]-5-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bipyridine]-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,2’-Bipyridine]-5-sulfonic acid is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science.
Biology
The compound’s ability to form metal complexes makes it valuable in biological research, particularly in studying metalloproteins and metalloenzymes.
Medicine
In medicine, [2,2’-Bipyridine]-5-sulfonic acid derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its solubility and reactivity make it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [2,2’-Bipyridine]-5-sulfonic acid primarily involves its ability to chelate metal ions. By forming stable complexes with metals, it can influence various chemical and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Lacks the sulfonic acid group, making it less soluble in water.
4,4’-Bipyridine: Another isomer with different coordination properties.
1,10-Phenanthroline: A related compound with a similar ability to form metal complexes.
Uniqueness
The presence of the sulfonic acid group in [2,2’-Bipyridine]-5-sulfonic acid enhances its solubility and reactivity compared to its analogs. This makes it particularly useful in aqueous environments and in applications requiring high solubility.
Propiedades
IUPAC Name |
6-pyridin-2-ylpyridine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-16(14,15)8-4-5-10(12-7-8)9-3-1-2-6-11-9/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVQQWPYILJSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346971 | |
| Record name | [2,2'-Bipyridine]-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-24-0 | |
| Record name | [2,2'-Bipyridine]-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)



